A novel Prins cascade cyclization process has been reported for the synthesis of 1,9-dioxa-4-azaspiro[5.5]undecane derivatives []. This method involves the coupling of aldehydes with N-(4-hydroxy-2-methylenebutyl)-N-(2-hydroxyethyl)-4-methylbenzenesulfonamide in the presence of an acid catalyst. This reaction proceeds through a tandem Prins cyclization/pinacol rearrangement sequence, efficiently constructing the spirocyclic framework.
A multi-step synthesis of N-Methyl-9-azaspiro[5.5]undecane-3-one has been described []. This approach involves the following key steps:
Another approach utilizes carbohydrate starting materials to construct the 1-azaspiro[5.5]undecane ring system []. This strategy involves a series of transformations, including condensation reactions, desilylation, and rearrangements, ultimately leading to the desired spirocyclic structure.
2-Methyl-1,8-dioxa-4-azaspiro[5.5]undecane is a complex organic compound belonging to the class of azaspiro compounds, characterized by its unique spirocyclic structure that incorporates both oxygen and nitrogen heteroatoms. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals due to its structural features that can influence biological activity.
This compound can be synthesized through various organic reactions, often involving starting materials such as dioxanes and azaspiro compounds. It falls under the category of heterocyclic compounds, specifically those containing both nitrogen and oxygen atoms in their structure. Its classification as a spiro compound indicates that it consists of two or more rings that share a single atom, which in this case contributes to its unique properties and potential biological activities.
The synthesis of 2-methyl-1,8-dioxa-4-azaspiro[5.5]undecane typically involves several key steps:
For instance, one approach involves reacting 1-bromoalkanes with nitrogen-containing compounds under acidic conditions, which facilitates the formation of the azaspiro structure through nucleophilic substitution reactions .
The molecular structure of 2-methyl-1,8-dioxa-4-azaspiro[5.5]undecane includes:
Molecular formula: CHNO
2-Methyl-1,8-dioxa-4-azaspiro[5.5]undecane can undergo various chemical reactions:
These reactions are crucial for developing derivatives with improved pharmacological properties .
The mechanism of action for compounds like 2-methyl-1,8-dioxa-4-azaspiro[5.5]undecane often involves:
Studies have shown that related azaspiro compounds exhibit significant activity against certain pathogens, suggesting that 2-methyl-1,8-dioxa-4-azaspiro[5.5]undecane may also possess similar properties .
The physical properties of 2-methyl-1,8-dioxa-4-azaspiro[5.5]undecane include:
Chemical properties include:
Data on melting point and boiling point is typically required for practical applications but may vary based on purity and specific synthesis methods used.
2-Methyl-1,8-dioxa-4-azaspiro[5.5]undecane has potential applications in:
Research continues into optimizing this compound's structure to enhance its efficacy and reduce side effects in therapeutic applications .
Azaspiroketals combine topological complexity with polar functionality, creating versatile molecular frameworks for drug discovery. The 2-Methyl-1,8-dioxa-4-azaspiro[5.5]undecane structure features a central quaternary carbon atom shared between two saturated rings: a piperidine ring (containing the nitrogen atom) and a 1,8-dioxaspiro[5.5]undecane system. This configuration imposes significant conformational constraints while introducing hydrogen bond acceptors (two oxygen atoms) and a hydrogen bond donor (secondary amine) [3] [10].
Key physicochemical advantages arise from this architecture:
Table 1: Comparative Physicochemical Properties of Spirocyclic vs. Non-Spirocyclic Analogues
Property | Spirocyclic Compounds | Non-Spirocyclic Analogues | Biological Impact |
---|---|---|---|
Fsp³ (Fraction sp³ Carbons) | >0.5 | <0.3 | Enhanced solubility and bioavailability |
Polar Surface Area (Ų) | 25–40 | 10–25 | Improved membrane permeability |
Rotatable Bonds | 0–2 | >5 | Reduced entropy penalty for binding |
Stereogenic Centers | ≥1 | 0 | Enables chiral discrimination at targets |
Synthetic accessibility remains crucial for utility. This compound is commercially available as a stable liquid (purity ≥95%), enabling straightforward incorporation into drug candidates via its secondary amine functionality [3] [10]. Its balanced lipophilicity-hydrophilicity profile makes it particularly valuable for CNS-targeted therapeutics, where excessive polarity or lipophilicity can impede blood-brain barrier penetration [4] [7].
The systematic exploration of spirocycles began with Adolf Baeyer’s late 19th-century nomenclature system, but their therapeutic potential remained underexploited until late 20th-century advances in synthetic methodology [4]. Early spirocyclic drugs like the anticonvulsant valproate (containing a spiro[4.5]decane system) demonstrated clinical proof-of-concept, but synthetic challenges limited broader application [7].
The "Escape from Flatland" initiative in the 2000s catalyzed renewed interest, as researchers recognized that high aromaticity in lead compounds correlated with poor clinical outcomes. Studies demonstrated that increasing Fsp³ (fraction of sp³-hybridized carbons) improved success rates in development:
Table 2: Milestones in Spirocyclic Drug Development
Era | Key Advances | Representative Agents | Therapeutic Area |
---|---|---|---|
Pre-1990s | Baeyer nomenclature; Natural product isolation | Penicillin G derivatives | Anti-infectives |
1990–2010 | Transition metal catalysis; Asymmetric synthesis | Simeprevir (Olysio®) | Antivirals |
2010–2025 | Sp³-enriched libraries; Computational design | Sonrotoclax; JTE-052 (delgocitinib) | Oncology; Dermatology |
Modern synthetic breakthroughs—including strain-release spirocyclization and photochemical methods—have made scaffolds like 2-Methyl-1,8-dioxa-4-azaspiro[5.5]undecane accessible building blocks. Its appearance in pharmaceutical screening libraries (e.g., Enamine’s REAL Database) reflects industry-wide prioritization of three-dimensional complexity [3] [6].
This compound exemplifies strategic spirocycle deployment to overcome drug discovery bottlenecks. Its hydrochloride salt (CAS 2639408-92-5) exists as a mixture of diastereomers, enabling stereochemical diversity exploration—a critical factor for optimizing target engagement [5] [6].
Specific applications include:
Table 3: Key Properties of 2-Methyl-1,8-dioxa-4-azaspiro[5.5]undecane
Property | Value/Characteristic | Significance in Drug Design |
---|---|---|
Molecular Formula | C₉H₁₇NO₂ | Optimal MW (<350) for bioavailability |
Hydrogen Bonding | 3 Acceptors; 1 Donor | Membrane permeability balance |
Rotatable Bonds | 0 | Enhanced target binding affinity |
Synthetic Utility | Amine handles for derivatization | Enables rapid SAR exploration |
Commercial Availability | ≥95% purity (Enamine, ChemScene) | Accelerates lead optimization cycles |
The compound’s impact extends to targeted protein degraders (e.g., KT-413, incorporating a related spirocyclic scaffold) and Janus kinase inhibitors like JTE-052, where spirocycles simultaneously improve potency and safety margins [7]. Its presence in diverse clinical candidates validates azaspiroketals as "three-dimensional problem-solvers" for modern medicinal chemistry challenges.
CAS No.: 334-48-5
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.:
CAS No.: 100502-66-7